![molecular formula C10H16O4 B13458209 3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxaspiro[55]undecane-2-carboxylic acid is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of diols with carbonyl compounds under acidic conditions to form the spirocyclic ring. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical interactions, influencing biological pathways and chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
3,9-Diazaspiro[5.5]undecane: Contains nitrogen atoms in the spirocyclic framework, leading to different chemical properties and applications.
Uniqueness
3,9-Dioxaspiro[5Its ability to undergo various chemical reactions and form stable spirocyclic structures makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,9-dioxaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-7-10(3-6-14-8)1-4-13-5-2-10/h8H,1-7H2,(H,11,12) |
InChI Key |
INZXOPMGPVLTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CCOC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
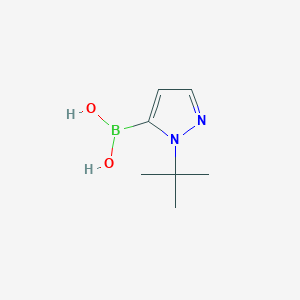
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
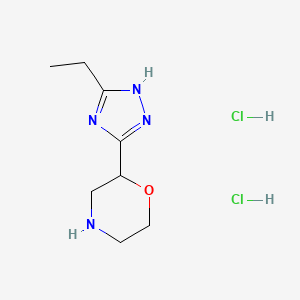
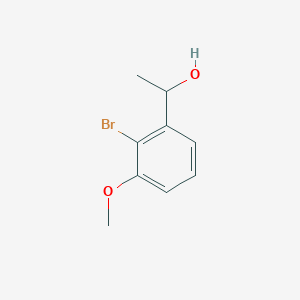
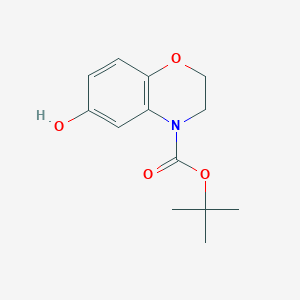

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)

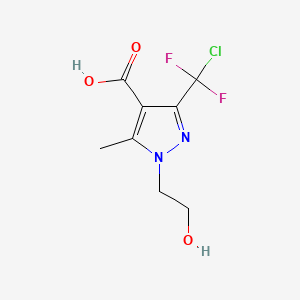
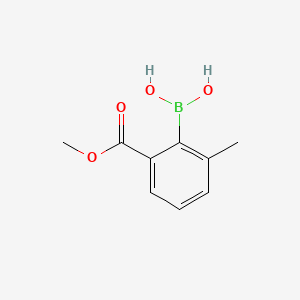
![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
